molecular formula C5H4N2O B1345732 2-Nitrosopyridine CAS No. 65291-83-0

2-Nitrosopyridine

Cat. No.: B1345732
CAS No.: 65291-83-0
M. Wt: 108.10 g/mol
InChI Key: UJMHYOGYJDQSOH-UHFFFAOYSA-N
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Description

2-Nitrosopyridine is an organic compound with the molecular formula C5H4N2O. It is a nitroso derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Chemical Reactions Analysis

2-Nitrosopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.

    Reducing Agents: Raney nickel, sodium borohydride.

    Nitrosating Agents: Nitrosyl chloride, nitrous acid.

Major Products:

Mechanism of Action

The mechanism of action of 2-Nitrosopyridine involves its reactivity as a nitroso compound. It can act as a dienophile in Diels-Alder reactions, forming cycloadducts with dienes. The nitroso group can also participate in redox reactions, undergoing oxidation or reduction depending on the conditions .

Comparison with Similar Compounds

2-Nitrosopyridine can be compared with other nitrosoaromatic compounds such as:

Uniqueness: this compound is unique due to its specific reactivity as a dienophile and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-nitrosopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-7-5-3-1-2-4-6-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHYOGYJDQSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215638
Record name Pyridine, nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65291-83-0
Record name Pyridine, nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065291830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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